molecular formula C22H28F2N2O B6062263 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol

Cat. No.: B6062263
M. Wt: 374.5 g/mol
InChI Key: BTFRIHPZOBPMCW-UHFFFAOYSA-N
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Description

2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a phenylpropyl group

Properties

IUPAC Name

2-[4-[(2,3-difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2N2O/c23-21-10-4-9-19(22(21)24)16-25-13-14-26(20(17-25)11-15-27)12-5-8-18-6-2-1-3-7-18/h1-4,6-7,9-10,20,27H,5,8,11-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFRIHPZOBPMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=C(C(=CC=C2)F)F)CCO)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the difluorophenyl and phenylpropyl groups. The final step involves the addition of the ethanol group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]methanol
  • 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]propane
  • 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]butane

Uniqueness

What sets 2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the difluorophenyl group, in particular, can enhance its stability and reactivity, making it a valuable compound for various research applications.

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